
Cdp-star
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CDP-Star, also known as Disodium 2-chloro-5-(4-methoxyspiro [1,2-dioxetane-3,2′-(5-chlorotricyclo [3.3.1.13.7]decan])-4-yl]-1-phenyl phosphate , is a chemiluminescent substrate for alkaline phosphatase. It enables extremely sensitive and fast detection of biomolecules by producing visible light which is recorded on X-ray film or Lumi-Film .
Molecular Structure Analysis
The molecular formula of this compound is C18H19Cl2O7Na2P . Its molecular weight is 495.20 . The exact molecular structure is not provided in the search results.
Chemical Reactions Analysis
This compound is used for the detection of alkaline phosphatase and alkaline phosphatase conjugates either in solution or on solid supports . The reaction involves the formation of the meta-stable dioxetane phenolate anion which decomposes and emits light at 466 nm .
Physical And Chemical Properties Analysis
This compound is supplied as a 0.25 mM ready-to-use aqueous solution . It functions on both neutrally-charged and positively-charged nylon, giving the reagent added application versatility .
Applications De Recherche Scientifique
Liquid Hybridization and Solid Phase Detection for MicroRNA Detection :
- Li et al. (2016) discussed a method for detecting microRNAs in plants and animals, using a strategy involving liquid hybridization and solid phase detection (LHSPD). This method employs chemiluminescent detection with digoxigenin (DIG)-labeled or biotin-labeled oligonucleotide probes, showing sensitivity to as low as 0.01–0.25 fmol for DIG-CDP Star, a system including disodium 2-chloro-5-(4-methoxyspiro{1,2-dioxetane-3,2′-(5′-chloro)tricyclo[3.3.1.13,7]decan}-4-yl)phenyl phosphate.
- The method is notable for its ability to detect very small amounts of miRNA and distinguish between sequences with one-base differences, offering potential for sensitive and accurate analysis in biological research (Li et al., 2016).
Chemiluminescent Sensing of Intracellular Al3+ :
- Tian et al. (2020) explored the use of CDP-star in the context of chemiluminescent (CL) sensing. Their study focused on the phosphatase mimetic activity of cerium oxide nanoparticles (nanoceria) using this compound as the CL substrate. This approach allowed for the highly sensitive and selective detection of Al3+ ions, with a detection limit of 10 nM.
- The method's utility in complex biological samples, including the detection of intracellular Al3+, highlights its potential for sensitive biochemical assays and environmental monitoring (Tian et al., 2020).
Research of Chemiluminescent Assay of Alkaline Phosphatase :
- Zong's 2012 study investigated the enzymatic dephosphorylation of this compound by alkaline phosphatase (ALP), leading to continuous light emission. Optimal conditions for ALP determination were established using this compound.
- The method demonstrated higher rapidity, sensitivity, and reproducibility compared to traditional colorimetric methods. This signifies the utility of this compound in developing high-throughput biochemical analysis methods (Zong, 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
CDP-Star is a versatile tool in research and development, particularly in the field of biochemistry and molecular biology. It is used in a variety of membrane-based applications, including Northern, Southern, and Western blotting applications . It can also be used in solution-based assays . The future directions of this compound largely depend on the advancements in these fields and the development of new techniques and applications.
Propriétés
| 160081-62-9 | |
Formule moléculaire |
C18H19Cl2Na2O7P |
Poids moléculaire |
495.2 g/mol |
Nom IUPAC |
disodium;[4-chloro-3-(1-chloro-3'-methoxyspiro[adamantane-4,4'-dioxetane]-3'-yl)phenyl] phosphate |
InChI |
InChI=1S/C18H21Cl2O7P.2Na/c1-24-18(14-6-13(2-3-15(14)19)25-28(21,22)23)17(26-27-18)11-4-10-5-12(17)9-16(20,7-10)8-11;;/h2-3,6,10-12H,4-5,7-9H2,1H3,(H2,21,22,23);;/q;2*+1/p-2 |
Clé InChI |
UKWLRLAKGMZXJC-UHFFFAOYSA-L |
SMILES |
COC1(C2(C3CC4CC2CC(C4)(C3)Cl)OO1)C5=C(C=CC(=C5)OP(=O)([O-])[O-])Cl.[Na+].[Na+] |
SMILES canonique |
COC1(C2(C3CC4CC2CC(C4)(C3)Cl)OO1)C5=C(C=CC(=C5)OP(=O)([O-])[O-])Cl.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Cyclopentanediol,4,5-difluoro-,monoacetate,[1S-(1-alpha-,3-alpha-,4-bta-,5-bta-)]-(9CI)](/img/no-structure.png)

![Ethyl 3-aminofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B575101.png)
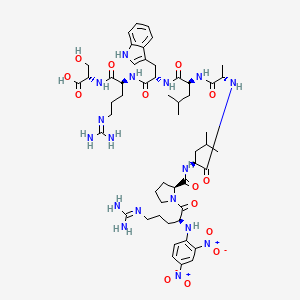
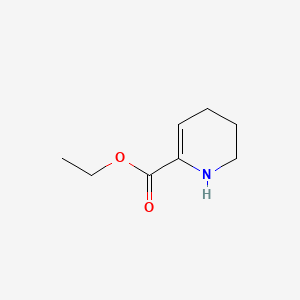
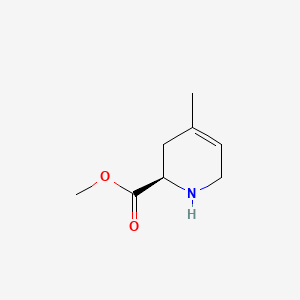
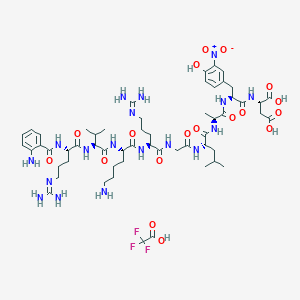
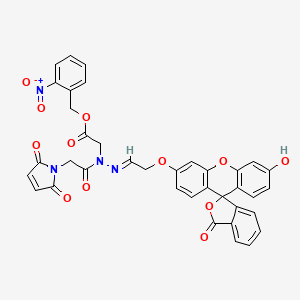
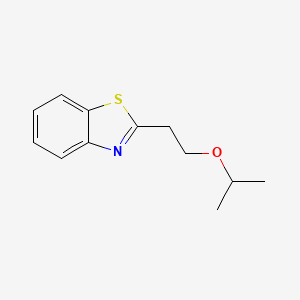
![5H-2,8-Methano[1,3]oxazolo[3,2-a]pyridine](/img/structure/B575117.png)

